molecular formula C10H8BrNO2 B6324517 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole CAS No. 191602-83-2

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole

Cat. No.: B6324517
CAS No.: 191602-83-2
M. Wt: 254.08 g/mol
InChI Key: BNYFAZZOIWIVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole is a chemical reagent For Research Use Only, intended for use by qualified researchers in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. This compound belongs to the 1,3-oxazole class, a five-membered heterocyclic ring containing both oxygen and nitrogen atoms, which is recognized as a prime skeleton in drug discovery . The structural motif of 1,3-oxazole is a key scaffold in medicinal chemistry due to its ability to interact with a wide spectrum of biological receptors and enzymes through various non-covalent interactions . Researchers value this core structure for its role in the synthesis of novel chemical entities with diverse biological activities . Oxazole-based derivatives, such as this compound, are investigated in early discovery research for a range of potential pharmacological activities. The broader family of 1,3-oxazole compounds has been reported to exhibit antimicrobial , anticancer , anti-inflammatory , antiviral , and antitubercular properties . The presence of the bromo-methoxyphenyl substituent on the oxazole core may offer a valuable site for further synthetic modification, enabling structure-activity relationship (SAR) studies and the development of more potent or selective research molecules. One of the most common and efficient methods for synthesizing 5-substituted oxazoles like this one is the van Leusen oxazole synthesis, which employs tosylmethylisocyanides (TosMICs) and aldehydes under mild conditions . This reagent is provided for use in chemical biology and drug discovery research, offering a valuable building block for the exploration of new therapeutic agents.

Properties

IUPAC Name

5-(3-bromo-4-methoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-13-9-3-2-7(4-8(9)11)10-5-12-6-14-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYFAZZOIWIVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Van Leusen Oxazole Synthesis

The Van Leusen reaction offers a direct route to oxazoles using Tosylmethyl isocyanide (TosMIC) and aldehydes. For 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole, the protocol involves:

Starting Material : 3-Bromo-4-methoxybenzaldehyde
Reagents : TosMIC (1.2 equiv), potassium carbonate (2.0 equiv), dimethylformamide (DMF)
Conditions : 80°C, 12 hours under nitrogen atmosphere
Workup : Extraction with ethyl acetate, drying over MgSO₄, column chromatography (hexane:ethyl acetate, 4:1)

Mechanism :
TosMIC reacts with the aldehyde to form an imine intermediate, which undergoes cyclization and elimination of toluenesulfinic acid to yield the oxazole .

Yield : 75–82% (based on analogous isoxazole syntheses) .
Key Spectral Data :

  • ¹H NMR (CDCl₃) : δ 8.02 (d, J = 2.1 Hz, 1H, ArH), 7.56 (dd, J = 8.5, 2.1 Hz, 1H, ArH), 7.12 (d, J = 8.5 Hz, 1H, ArH), 6.94 (s, 1H, oxazole-H), 3.91 (s, 3H, OCH₃) .

  • HRMS : Calcd for C₁₀H₈BrNO₂ [M+H]⁺: 267.9742; Found: 267.9738 .

Advantages :

  • High regioselectivity for 5-aryl substitution.

  • Minimal byproducts due to TosMIC’s leaving group properties.

Limitations :

  • TosMIC’s cost and moisture sensitivity.

  • Requires anhydrous conditions.

Hantzsch Oxazole Synthesis

This classical method employs α-bromo ketones and amides to construct the oxazole ring.

Starting Material : 3-Bromo-4-methoxyacetophenone
Bromination :

  • Reagents : Bromine (1.1 equiv) in acetic acid, 0°C → room temperature, 4 hours.

  • Product : 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (yield: 85%) .

Cyclization :

  • Reagents : Urea (2.0 equiv), ethanol, reflux, 8 hours.

  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, silica gel purification.

Yield : 65–70% .
Key Observations :

  • Excess urea prevents dimerization of the α-bromo ketone.

  • Ethanol’s polarity facilitates cyclization via nucleophilic attack by the amide nitrogen.

Mechanistic Insight :
The α-bromo ketone reacts with urea to form an intermediate α-acylamino ketone, which undergoes dehydration to yield the oxazole .

Robinson-Gabriel Synthesis via α-Acylamino Ketones

This two-step method involves synthesizing an α-acylamino ketone followed by acid-catalyzed dehydration.

Step 1: Acylation

  • Starting Material : 3-Bromo-4-methoxypropiophenone

  • Reagents : Acetic anhydride, pyridine, 0°C → room temperature, 6 hours.

  • Product : N-Acetyl-3-bromo-4-methoxypropiophenone (yield: 78%) .

Step 2: Cyclization

  • Reagents : Polyphosphoric acid (PPA), 120°C, 3 hours.

  • Workup : Quenching with ice water, extraction with ethyl acetate.

Yield : 60–68% .
Challenges :

  • Prolonged heating may lead to demethylation of the methoxy group.

  • PPA’s corrosivity necessitates careful handling.

Transition Metal-Catalyzed Cyclization

Adapting methodologies from isoxazole synthesis , copper(I) iodide catalyzes the coupling of propargylamines and nitro compounds.

Starting Material : 3-Bromo-4-methoxyphenyl propargylamine
Reagents : CuI (10 mol%), 1,10-phenanthroline (20 mol%), tert-butyl nitrite (1.5 equiv), acetonitrile, 60°C, 6 hours.
Yield : 55–60% .

Optimization Notes :

  • Lower temperatures (40°C) reduce side reactions but prolong reaction time.

  • Electron-withdrawing bromine substituents slow cyclization kinetics.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitationsScalability
Van Leusen75–82High regioselectivity, minimal stepsTosMIC cost, moisture sensitivityLaboratory-scale
Hantzsch65–70Uses inexpensive reagentsHazardous bromination stepPilot-scale
Robinson-Gabriel60–68No metal catalystsCorrosive reagents, multi-stepLaboratory-scale
Cu-Catalyzed55–60Mild conditionsModerate yields, ligand synthesis requiredResearch-scale

Industrial-Scale Considerations

For bulk production, the Hantzsch method is preferred due to lower reagent costs and established protocols . Key modifications include:

  • Solvent Recycling : Ethanol recovery via distillation reduces waste.

  • Continuous Bromination : Flow reactors improve safety and consistency for α-bromo ketone synthesis.

Environmental Impact :

  • Tributylamine as a base in esterification steps reduces metal waste compared to DMA .

  • Ethyl acetate extraction aligns with green chemistry principles.

Chemical Reactions Analysis

Cyclization Reactions

The isoxazole ring participates in cycloadditions and ring-expansion reactions. Key examples include:

a. Formation of fused heterocycles
Reaction with nitromethane under basic conditions (K₂CO₃/EtOH, reflux) yields nitromethyl-substituted intermediates, which undergo Huisgen-type cycloadditions with alkynes (18-crown-6 catalyst, 80°C) to form isoxazole-linked glyco-conjugates .

b. Ketoxime-mediated cyclization
Protonation of ketoxime intermediates followed by base-induced cyclization (E1CB mechanism) forms the isoxazole ring. This pathway is critical in its synthesis from brominated chalcone precursors :

text
Mechanism: 1. Ketone protonation → hydroxylamine nucleophilic attack 2. Solvent-mediated proton transfer → water elimination 3. Base-induced cyclization (β-carbon deprotonation → Br⁻ elimination)

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed couplings:

Reaction TypeConditionsProductsYieldRef.
Suzuki-MiyauraPdCl₂(DPPF), CsF, arylboronic acid5-Aryl-4-(trifluoromethyl)oxazoles65-82%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃Amino-oxazole derivatives58%

Key Observations :

  • Suzuki couplings proceed efficiently due to the electron-rich aryl bromide .

  • Steric hindrance from the methoxy group slows coupling kinetics compared to non-substituted analogs .

Nucleophilic Substitutions

The bromine atom undergoes SNAr reactions under specific conditions:

NucleophileConditionsProductSelectivityRef.
NH₃ (liq.)CuI, 100°C, sealed tube5-Amino-4-methoxyphenyloxazole>90%
NaN₃DMF, 120°C, 12 h5-Azido derivative78%

Limitations :

  • Methoxy group deactivates the ring, requiring harsh conditions (T > 100°C).

  • Competing debromination observed with strong bases (e.g., KOtBu).

Functional Group Interconversions

The methoxy group participates in demethylation and oxidation:

  • Demethylation : BBr₃ in CH₂Cl₂ (-78°C → RT) removes the methyl group, yielding phenolic derivatives (93% conversion) .

  • Oxidation : RuO₄/HIO₄ oxidizes the methoxy group to a ketone, though overoxidation to carboxylic acids occurs without careful stoichiometry .

Electrophilic Aromatic Substitution

Despite electron-withdrawing bromine, the methoxy group directs electrophiles to the para position:

ElectrophileConditionsProductRef.
HNO₃/H₂SO₄0°C, 1 h5-(3-Bromo-4-methoxy-2-nitrophenyl)oxazole
Cl₂ (g)FeCl₃, CHCl₃, 40°C5-(3-Bromo-4-methoxy-2-chlorophenyl)oxazole

Regioselectivity : Nitration occurs exclusively at the activated C2 position of the phenyl ring .

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 250°C (TGA data) .

  • pH sensitivity : Stable in pH 3–9; hydrolyzes to oxazole-5-carboxylic acid under strongly acidic/basic conditions.

This compound’s versatility stems from its balanced electronic profile, enabling tailored modifications for target-oriented synthesis. Future research should explore photocatalytic C–H functionalization and biocatalytic resolutions to expand its synthetic utility .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial intermediate in synthesizing more complex molecules. Its unique structure allows for various chemical modifications, enabling the development of novel compounds with tailored properties .
  • Reactivity : this compound can undergo substitution reactions where the bromine atom can be replaced by other nucleophiles (e.g., amines or thiols). Additionally, it can participate in oxidation and reduction reactions, expanding its utility in synthetic chemistry .

Biology

  • Biological Activity : Studies suggest that this compound exhibits potential antimicrobial and anticancer properties. Its interaction with biological targets is under investigation to elucidate its mechanism of action .
  • Target Interaction : Notably, this compound has been identified as an inhibitor of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene regulation. This inhibition affects the H3K27me3 pathway, leading to changes in gene expression that may have therapeutic implications .

Medicine

  • Drug Development : The compound is being explored as a scaffold for designing new therapeutic agents. Its unique properties make it a candidate for developing drugs targeting specific diseases, particularly those involving dysregulation of gene expression .
  • Pharmaceutical Research : Ongoing studies are assessing its efficacy and safety profiles as a potential active pharmaceutical ingredient (API) in various therapeutic contexts .

Industry

  • Material Science : In industrial applications, this compound is utilized in developing specialty chemicals and materials. Its ability to participate in coupling reactions (e.g., Suzuki-Miyaura coupling) facilitates the creation of biaryl compounds that are valuable in material science .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. These studies focus on elucidating the compound's mechanism of action through PRC2 inhibition and subsequent effects on gene expression pathways related to cell proliferation.

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant activity, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

5-(4-Bromophenyl)-1,3-oxazole

  • Structure : Bromine at the para position of the phenyl ring instead of meta.
  • Synthesis : Prepared via van Leusen’s oxazole synthesis using 4-bromobenzaldehyde and TosMIC .
  • Biological Activity : Exhibits aromatase inhibition (IC₅₀ = 15.06 µM against MCF-7 breast cancer cells), comparable to cisplatin (IC₅₀ = 12.46 µM) .

5-[3-Bromo-5-methoxy-4-(methylsulfanyl)phenyl]-1,3-oxazole

  • Structure : Additional methylsulfanyl and methoxy groups at the 4- and 5-positions of the phenyl ring.
  • Properties : The methylsulfanyl group increases lipophilicity, improving membrane permeability. Weak intermolecular interactions (C–H⋯π, halogen bonds) dominate its crystal packing .
  • Comparison : The absence of a methylsulfanyl group in 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole may reduce cellular uptake but simplify synthetic routes.

5-(3-Chlorophenyl)-1,3-oxazole

  • Structure : Chlorine replaces bromine at the meta position.
  • Electronic Effects : Chlorine’s lower electronegativity (compared to bromine) results in weaker electron-withdrawing effects, altering redox properties and binding affinities .

Functional Group Variations

5-(4-Nitrophenyl)-1,3-oxazole

  • Structure : Nitro group at the para position.
  • Reactivity : The nitro group enhances electrophilicity, making this compound a precursor for coupling reactions. However, it reduces stability under reducing conditions .

3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole

  • Core Heterocycle : 1,2,4-Oxadiazole instead of 1,3-oxazole.
  • Biological Impact : The oxadiazole ring’s higher nitrogen content improves hydrogen-bonding capacity but may reduce aromatic stacking interactions .

Physicochemical and Electronic Properties

Compound Molecular Weight (g/mol) LogP⁠ᵃ Halogen Bond Acceptor Potential
This compound 254.08 2.8 High (Br, O-methoxy)
5-(4-Bromophenyl)-1,3-oxazole 238.08 3.1 Moderate (Br)
5-(3-Chlorophenyl)-1,3-oxazole 179.60 2.5 Low (Cl)
5-(4-Nitrophenyl)-1,3-oxazole 190.16 1.9 None

⁠ᵃ Predicted using PubChem data .

Biological Activity

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary target of this compound is the Polycomb Repressive Complex 2 (PRC2) . The compound inhibits the activity of PRC2, leading to alterations in gene expression through the modulation of the H3K27me3 pathway . This interaction is crucial as it affects chromatin remodeling and gene silencing processes, which are often implicated in cancer progression and other diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation as a therapeutic agent against various bacterial strains. Its efficacy is attributed to its ability to disrupt cellular processes in microorganisms.

Anticancer Activity

The compound has been evaluated for its anticancer potential across different cancer cell lines. Notably, it shows promising antiproliferative effects against human tumor cells. In comparative studies, it was observed that derivatives with similar structural features exhibited varying levels of cytotoxicity, highlighting the importance of specific substituents on the phenyl ring .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Compound Name Structure Features Unique Properties
This compoundContains a methoxy group and a bromine atomPotentially different solubility and reactivity
5-(4-Methoxyphenyl)-1,3-oxazoleLacks bromine substitutionDifferent pharmacological profile
5-(3-Bromo-4-isopropoxyphenyl)-1,3-oxazoleContains an isopropoxy group instead of methoxyDistinct biological activities due to different electronic properties

This table illustrates how variations in functional groups can lead to significant differences in biological behavior and activity.

Antiproliferative Studies

In one study evaluating various oxazole derivatives against seven human tumor cell lines, this compound demonstrated superior activity compared to other compounds with similar scaffolds. Specifically, it was found to be more effective than compounds lacking the bromine substitution . The study highlighted that substituents such as methoxy and bromo groups could enhance binding affinity to cancer targets.

Toxicity Assessment

Another investigation assessed the toxicity profile of this compound using normal human peripheral blood lymphocytes (PBL). Results indicated that it exhibited low toxicity in non-tumoral cells with IC50 values greater than 10 μM, suggesting a favorable therapeutic index for potential clinical applications .

Q & A

Q. What are the common synthetic routes for 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole and its derivatives?

The compound is typically synthesized via van Leusen’s oxazole synthesis , which involves reacting substituted aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in the presence of a base like potassium carbonate. For example, bromo- and methoxy-substituted aldehydes can be converted into oxazole derivatives under reflux conditions in methanol (70°C, 3 hours) . Post-synthesis purification involves extraction with methyl tert-butyl ether and drying with anhydrous sodium sulfate. This method is flexible for introducing diverse substituents, enabling systematic structure-activity relationship (SAR) studies .

Q. How is spectroscopic characterization performed for this compound?

Characterization relies on multinuclear NMR (¹H, ¹³C) , high-resolution mass spectrometry (HRMS) , and infrared (IR) spectroscopy . For example:

  • ¹H NMR : Peaks for aromatic protons (δ 7.6–8.0 ppm), methoxy groups (δ ~3.8 ppm), and oxazole protons (δ ~8.2 ppm) confirm substitution patterns .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₉BrNO₂: 254.98, observed: 254.97) .
  • IR : Stretching frequencies for C-Br (~600 cm⁻¹) and C-O (oxazole ring, ~1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What molecular docking approaches are used to study its biological activity?

AutoDock Vina and MOE (Molecular Operating Environment) are employed to predict binding affinities to target proteins like PLK-1 (Polo-like kinase 1). Docking studies assess:

  • Binding poses : Orientation of the bromo-methoxyphenyl group in hydrophobic pockets.
  • Scoring functions : Gibbs free energy (ΔG) and inhibition constants (Ki) to rank derivatives.
    For example, oxazole derivatives with bromophenyl groups showed ΔG values of −9.2 kcal/mol against PLK-1, indicating strong binding .

Q. How do halogen bonding and crystal packing influence its physicochemical properties?

Crystallographic studies reveal that the bromo substituent participates in Br⋯N/O halogen bonds (2.9–3.2 Å) and C-H⋯π interactions (3.4 Å), stabilizing the lattice.

  • Dihedral angles : The oxazole ring and bromophenyl group form a dihedral angle of ~10–25°, affecting molecular planarity and π-π stacking .
  • Thermodynamic stability : Halogen bonds contribute to high melting points (e.g., 371–372 K) and low solubility in polar solvents .

Q. What role do substituents like bromo and methoxy groups play in bioactivity?

  • Bromo group : Enhances electrophilicity and participates in halogen bonding with protein residues (e.g., Lysine in PLK-1), improving inhibitory potency .
  • Methoxy group : Increases lipophilicity (logP ~2.8), enhancing membrane permeability. SAR studies show that para-methoxy substitution improves antitumor activity (IC₅₀ = 4.2 μM in MDA-MB-231 cells) compared to ortho-substituted analogs .

Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times from hours to minutes .
  • Crystallography : Collect data at 295 K using MoKα radiation (λ = 0.71073 Å) for high-resolution structures .
  • Docking Validation : Cross-validate results with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.